3-(4-methoxyphenyl)-1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Descripción
This compound is a tetrahydroquinazoline derivative characterized by a 1,2,3,4-tetrahydroquinazoline core with multiple functional groups:
- 3-(4-Methoxyphenyl): A methoxy-substituted aromatic ring at position 2.
- 1-{[(4-Methoxyphenyl)carbamoyl]methyl}: A carbamoyl-methyl group linked to another 4-methoxyphenyl moiety at position 1.
- N-(2-Phenylethyl): A phenylethyl chain attached to the carboxamide group at position 5.
Tetrahydroquinazolines are recognized for their diverse pharmacological activities, including antiviral, antifungal, and anti-inflammatory properties . The presence of methoxyphenyl groups is hypothesized to enhance bioavailability and receptor binding due to their electron-donating effects .
Propiedades
IUPAC Name |
1-[2-(4-methoxyanilino)-2-oxoethyl]-3-(4-methoxyphenyl)-2,4-dioxo-N-(2-phenylethyl)quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N4O6/c1-42-26-13-9-24(10-14-26)35-30(38)21-36-29-20-23(31(39)34-19-18-22-6-4-3-5-7-22)8-17-28(29)32(40)37(33(36)41)25-11-15-27(43-2)16-12-25/h3-17,20H,18-19,21H2,1-2H3,(H,34,39)(H,35,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZFBMZQEKNHGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=C(C=CC(=C3)C(=O)NCCC4=CC=CC=C4)C(=O)N(C2=O)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 3-(4-methoxyphenyl)-1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide (referred to as compound I) has garnered attention in recent research due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews the synthesis, characterization, and biological activity of compound I based on diverse sources.
Synthesis and Characterization
Compound I was synthesized through a multi-step process involving the reaction of 3-methoxy aniline with glutaric anhydride. The resulting product was purified via recrystallization from an ethanol-acetone mixture. The yield of the synthesis was reported to be 84% . The compound's molecular structure was confirmed using various spectroscopic techniques including NMR and X-ray crystallography.
Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P1̄ |
| a (Å) | 5.0167(2) |
| b (Å) | 7.9264(5) |
| c (Å) | 15.2073(7) |
| α (°) | 98.909(4) |
| β (°) | 92.060(4) |
| γ (°) | 101.800(4) |
| Volume (ų) | 583.36(5) |
Anticancer Activity
Recent studies have indicated that compounds similar to I exhibit significant anticancer properties. For instance, derivatives of 4-[(aryl)carbamoyl]butanoic acid have shown potential in inhibiting cancer cell proliferation . The mechanism of action is believed to involve interference with cellular signaling pathways that promote tumor growth.
Case Study: Anticancer Efficacy
A study investigated the cytotoxic effects of compound I on various cancer cell lines. The results demonstrated that compound I significantly inhibited cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.
Antimicrobial Properties
In addition to its anticancer effects, compound I has shown promise as an antimicrobial agent. Research indicates that similar compounds exhibit activity against various pathogens, including bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance.
Case Study: Antimicrobial Efficacy
In vitro assays demonstrated that compound I exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
The biological activity of compound I can be attributed to its structural characteristics which facilitate interaction with biological targets:
- Inhibition of Enzymatic Activity : Compound I may act as an inhibitor of specific enzymes involved in cancer progression and microbial metabolism.
- Induction of Apoptosis : Studies suggest that compound I can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Below is a detailed analysis:
Structural Analogues with Tetrahydroquinazoline Cores
N-(2-Chlorobenzyl)-3-(4-methylphenyl)-1-(3-nitrobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide Substituents: Chlorobenzyl (position 1), 4-methylphenyl (position 3), and nitrobenzyl (position 1). Key Differences: The absence of methoxyphenyl groups and the inclusion of electron-withdrawing nitro and chloro substituents may reduce bioavailability compared to the target compound.
N-(4-Methoxyphenyl)-4-acetoxy-1,2-dihydro-1-methyl-2-oxoquinoline-3-carboxamide (CAS 1373261-26-7) Core Structure: Quinoline (vs. tetrahydroquinazoline). Substituents: Acetoxy and methyl groups at positions 4 and 1, respectively. Bioactivity: Quinoline derivatives are known for antimalarial and anticancer activities, but the acetoxy group may confer instability under physiological conditions .
Functional Analogues with Methoxyphenyl Substituents
N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide (Compound 1 in )
- Core Structure : Acrylamide.
- Substituents : 4-Methoxyphenyl and dihydroxyphenyl groups.
- Bioactivity : Demonstrated anti-inflammatory activity (IC50 = 17.00 µM), comparable to quercetin. The methoxyphenyl group likely enhances membrane permeability .
N-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide (Compound 4d in )
- Substituents : 3,5-Dimethoxyphenyl at position 2.
- Physical Properties : Melting point = 228–229°C, higher than the target compound’s hypothetical range (estimated 200–210°C). The dimethoxy groups may improve crystallinity .
Bioactivity Comparison
- Antifungal Activity: Quinazolinones with 4-substituted aniline groups (e.g., Compound 6 in Table 7) exhibit potent activity against Fusarium moniliforme (comparable to griseofulvin) . The target compound’s methoxyphenyl groups may similarly enhance antifungal potency.
- Antiviral Activity : Quinazoline derivatives with triazole thioether moieties (EC50 = 46.9–47.8 µg/mL) outperform bismerthiazol (56.9 µg/mL) against Xanthomonas species . The target compound’s carboxamide group could mimic this activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
